Cas no 284461-73-0 (Sorafenib)

Sorafenib is een multikinaseremmer die voornamelijk wordt gebruikt voor de behandeling van gevorderde hepatocellulair carcinoom (HCC), niercelcarcinoom (RCC) en gedifferentieerde schildklierkanker. Het remt verschillende tyrosinekinasen, waaronder VEGF-receptoren en PDGF-receptoren, waardoor het de angiogenese en tumorprogressie onderdrukt. Sorafenib heeft ook een directe remmende werking op tumorcelproliferatie door het blokkeren van RAF-kinasen in de MAPK/ERK-signaalroute. Het voordeel van Sorafenib ligt in zijn brede werkingsspectrum en orale toedieningsvorm, wat een systemische behandeling mogelijk maakt. Het wordt vaak ingezet wanneer chirurgische opties niet meer haalbaar zijn, en heeft klinisch bewezen effectiviteit in het verlengen van de progressievrije overleving bij bepaalde patiëntengroepen.
Sorafenib structure
Sorafenib structure
Productnaam:Sorafenib
CAS-nummer:284461-73-0
MF:C21H16ClF3N4O3
MW:464.8250
MDL:MFCD06411450
CID:67456
PubChem ID:216239

Sorafenib Chemische en fysische eigenschappen

Naam en identificatie

    • Sorafenib tosylate
    • sorafenib
    • SORAFENIB-D3
    • SORAFENIB TOLSYLATE
    • RAF1 KINASE INHIBITOR II
    • N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-((4-(2-(N-METHYL-CARBAMOYL)(4-PYRIDYLOXY))PHENYL)AMINO)CARBOXAMIDE
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-n-methyl-pyridine-2-carboxamide
    • BAY 43-9006
    • SORAFENIB MESYLATE
    • BAY-43-9006
    • Sorafenib (BAY 43-9006)
    • Sorafenib base
    • Sorafenib Free Base
    • Epirubicin HCl
    • &nbsp
    • 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide
    • BAY-43-900
    • Forafenib
    • Nexavar
    • 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide
    • N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
    • 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy
    • 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-2-pyridinecarboxamide
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy
    • Q-201728
    • 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)-amino]phenoxy}-N-methylpyridine-2-carboxamide
    • SORAFENIB [MART.]
    • N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4- pyridyloxy)phenyl)urea
    • BS164413
    • NSC800934
    • AB00933189_08
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-picolinamide;tosylic acid
    • BRD-K23984367-001-01-8
    • 284461-73-0
    • 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N(sup 2)- methylpyridine-2-carboxamide
    • GTPL5711
    • AC-1674
    • BCPP000064
    • SF-0529
    • SR-00000000529
    • 4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)phenoxy)-N-methylpyridine-2-carboxamide
    • 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide
    • 4-(4-{3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
    • HMS3244B15
    • 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)- N-methylpyridine-2-carboxamide
    • NSC-800934
    • HMS3244A15
    • UNII-9ZOQ3TZI87
    • L01XE05
    • SW202562-4
    • Sorafenib (D3); CM-4307; CM 4307; CM4307;Bay 43-9006 (D3)
    • NCGC00167488-03
    • CS-1590
    • NCGC00167488-04
    • NS00005946
    • N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcar bamoyl)-4-pyridyloxy)phenyl)urea
    • D08524
    • MFCD06411450
    • DTXCID5021128
    • EN300-120647
    • EC 608-209-4
    • 3heg
    • 100012-18-8
    • BAY-439006
    • NSC747971
    • CHEBI:50924
    • HMS3244A16
    • HSDB 8173
    • BAY 439006
    • BCP34023
    • 3gcs
    • N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl) urea
    • Donafenib (Sorafenib D3)
    • Z89277543
    • 9ZOQ3TZI87
    • 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide
    • SORAFENIB (MART.)
    • DTXSID7041128
    • STK627350
    • DB00398
    • 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide; BAY 43-9006; N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea; Nevaxar; Sorafenib
    • Sorafenib [USAN:INN:BAN]
    • BAY 439006; BAY439006; BAY-439006
    • AB00933189-06
    • HMS3656N20
    • SB19942
    • NCGC00167488-01
    • N-(3-trifluoromethyl-4-chlorophenyl)-N'-(4-(2-methylcarbamoyl pyridin-4-yl)oxyphenyl)urea
    • SORAFENIB [WHO-DD]
    • Sorafenib (USAN/INN)
    • HY-10201
    • BRD-K23984367-001-07-5
    • CHEMBL1336
    • K00597a
    • 1uwh
    • cid_216239
    • NCGC00167488-05
    • 4(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
    • Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-N21,N22,N23,N24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
    • 4asd
    • BAY439006
    • sorafenibum
    • NSC-747971
    • NCGC00167488-02
    • 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methyl-pyridine-2-carboxamide
    • Sorafenib [INN]
    • Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
    • CCG-269400
    • PA-216239
    • sorafenib tosilate hydrate
    • Nexavar (TN) (Bayer)
    • DA-52659
    • BRD-K23984367-075-15-2
    • BAY-43-0006
    • Sorafenib, 4
    • 284461-73-0 (free base)
    • NCGC00167488-07
    • 4-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)PHENOXY)-N(SUP 2)-METHYLPYRIDINE-2-CARBOXAMIDE
    • SORAFENIB [EMA EPAR]
    • NCGC00167488-11
    • SY009239
    • 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2- carboxyllic acid methyamide-4-methylbenzenesulfonate
    • 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido) phenoxy)-N-methylpicolinamide
    • BAY 43-9006; Sorafenib
    • Sorafenib free base (BAY-43-9006)?
    • AB00933189-05
    • Sorafenib (Nexavar)
    • Hit compound, 8
    • BCP01767
    • 2-Pyridinecarboxamide, 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-
    • SR-00000000529-1
    • SORAFENIB [VANDF]
    • Kinome_766
    • PB14443
    • BDBM16673
    • BA4 43 9006
    • s7397
    • NCGC00167488-14
    • 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)-N-methylpicolinamide
    • 4-{4-[({[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}CARBONYL)AMINO]PHENOXY}-N-METHYLPYRIDINE-2-CARBOXAMIDE
    • SORAFENIB [USAN]
    • Q421136
    • HMS2043A18
    • SDCCGSBI-0634413.P005
    • EX-A2894
    • SCHEMBL8218
    • AKOS005560229
    • NSC-724772
    • SORAFENIB [MI]
    • BAY43-9006
    • Sorafenib
    • MDL: MFCD06411450
    • Inchi: 1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
    • InChI-sleutel: MLDQJTXFUGDVEO-UHFFFAOYSA-N
    • LACHT: FC(F)(F)C1C=C(NC(NC2C=CC(=CC=2)OC2=CC=NC(C(=O)NC)=C2)=O)C=CC=1Cl

Berekende eigenschappen

  • Exacte massa: 464.086303g/mol
  • Oppervlakte lading: 0
  • XLogP3: 4.1
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Aantal draaibare bindingen: 5
  • Monoisotopische massa: 464.086303g/mol
  • Monoisotopische massa: 464.086303g/mol
  • Topologisch pooloppervlak: 92.4Ų
  • Zware atoomtelling: 32
  • Complexiteit: 646
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Aantal tautomers: 6
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Vapor Density: 4.11X10-14 mm Hg at 25 °C (est)
  • Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents. /Sorafenib tosylate/
  • Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. /Sorafenib tosylate/
  • Kleur/vorm: Powder
  • Dichtheid: 1.5
  • Smeltpunt: 202-211°C
  • Kookpunt: 523.3°C at 760 mmHg
  • Vlampunt: 270.3±30.1 °C
  • Oplosbaarheid: 生物体外In Vitro:DMSO溶解度≥ 45 mg/mL(96.81 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 92.35000
  • LogboekP: 6.08660

Sorafenib Beveiligingsinformatie

Sorafenib Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
ChemScence
CS-1590-1g
Sorafenib
284461-73-0 99.92%
1g
$90.0 2022-04-27
Enamine
EN300-120647-0.5g
4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide
284461-73-0 95%
0.5g
$19.0 2023-02-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18980-200mg
Sorafenib
284461-73-0 98%
200mg
¥3855.00 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0002098
284461-73-0
¥1502.1 2023-01-06
MedChemExpress
HY-10201-500mg
Sorafenib
284461-73-0 99.92%
500mg
¥1200 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18980-50mg
Sorafenib
284461-73-0 98%
50mg
¥1504.00 2023-09-09
eNovation Chemicals LLC
D518207-25g
Sorafenib
284461-73-0 95%
25g
$130 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-220125-5mg
Sorafenib,
284461-73-0 ≥99%
5mg
¥376.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0093L-1 mL * 10 mM (in DMSO)
Sorafenib
284461-73-0 99.89%
1 mL * 10 mM (in DMSO)
¥281.00 2022-04-26
TRC
S676850-1mg
Sorafenib
284461-73-0
1mg
$57.00 2023-05-17

Sorafenib Productiemethode

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:284461-73-0)Sorafenib
A819449
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):258.0
atkchemica
(CAS:284461-73-0)Sorafenib
CL1430
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek